molecular formula C10H7NOS B2982763 6-(3-Thienyl)nicotinaldehyde CAS No. 834884-60-5

6-(3-Thienyl)nicotinaldehyde

Cat. No.: B2982763
CAS No.: 834884-60-5
M. Wt: 189.23
InChI Key: FWJYLCWTCJHNRK-UHFFFAOYSA-N
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Description

6-(3-Thienyl)nicotinaldehyde (CAS: 834884-60-5) is a heterocyclic aldehyde featuring a pyridine ring substituted with a thiophene (3-thienyl) group at the 6-position and an aldehyde functional group at the 2-position. Its molecular formula is C₁₀H₇NOS, with a molecular weight of 189.24 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and radiopharmaceuticals. Its aldehyde group enables diverse conjugation reactions, such as oxime formation or nucleophilic additions, making it valuable for constructing complex molecules like maleimide-functionalized prosthetic groups for fluorine-18 radiolabeling .

Properties

IUPAC Name

6-thiophen-3-ylpyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-6-8-1-2-10(11-5-8)9-3-4-13-7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJYLCWTCJHNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834884-60-5
Record name 6-(thiophen-3-yl)pyridine-3-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Thienyl)nicotinaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinaldehyde and a thienyl derivative.

    Reaction Conditions: A common method involves the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran.

    Procedure: The nicotinaldehyde and thienyl derivative are combined with the palladium catalyst and base in the solvent. The mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-Thienyl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: 6-(3-Thienyl)nicotinic acid.

    Reduction: 6-(3-Thienyl)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(3-Thienyl)nicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme interactions or as a probe in biochemical assays.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(3-Thienyl)nicotinaldehyde depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity. The thienyl and aldehyde groups can form hydrogen bonds or participate in other non-covalent interactions, affecting molecular pathways and targets.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 6-(3-Thienyl)nicotinaldehyde, highlighting differences in substituents, synthesis routes, and applications:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Synthesis Method (Yield) Key Applications/Findings References
This compound 6-(3-thienyl), 2-CHO C₁₀H₇NOS 189.24 Multi-step organic synthesis (commercial) Radiopharmaceutical labeling ; Organic intermediate
6-(2-Furyl)nicotinaldehyde 6-(2-furyl), 2-CHO C₁₀H₇NO₂ 173.16 Suzuki coupling or similar Agrochemical intermediates
6-(2,4-Difluorophenyl)nicotinaldehyde 6-(2,4-difluorophenyl), 2-CHO C₁₂H₈F₂NO 233.20 Palladium-catalyzed cross-coupling (69% yield) Anticancer drug precursor
2-(3-Thienyl)nicotinaldehyde 2-(3-thienyl), 6-CHO C₁₀H₇NOS 189.24 Directed ortho-metalation Positional isomer; distinct reactivity in conjugation chemistry
6-(3-Trifluoromethylphenoxy)nicotinaldehyde 6-(3-CF₃-phenoxy), 2-CHO C₁₃H₉F₃NO₂ 292.22 Nucleophilic aromatic substitution Enzyme inhibitor scaffolds
6-(2-Bromophenyl)nicotinaldehyde 6-(2-bromophenyl), 2-CHO C₁₂H₈BrNO 262.11 Cross-coupling reactions (limited yield data) Halogenated intermediates for C–C bond formation

Biological Activity

6-(3-Thienyl)nicotinaldehyde is a compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms, and applications.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring attached to a nicotinaldehyde moiety. Its molecular formula is C10H9NOSC_{10}H_{9}NOS, with a molecular weight of approximately 189.24 g/mol. The compound features a pyridine-like nitrogen atom within the nicotinaldehyde structure, contributing to its potential biological activities and chemical reactivity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Cancer Research : This compound has been studied for its effects on leukemia cells. It acts as a supplement to replenish intracellular NAD levels in leukemia cells treated with NAMPT inhibitor APO866. The supplementation with this compound was found to prevent oxidative stress, mitochondrial dysfunction, and ATP depletion induced by APO866 .
  • Structural and Vibrational Studies : The compound has been utilized in structural studies where its Fourier transform infrared (FTIR), Raman, and UV-visible spectra have been recorded. These studies have shown good agreement between theoretical and experimental parameters for structural characteristics .
  • Nonlinear Optical Properties : this compound has also been explored for its nonlinear optical (NLO) properties, which are critical in various photonic applications .

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. Here is a comparative table highlighting some notable examples:

Compound NameStructure CharacteristicsUnique Features
6-(Dimethylamino)nicotinaldehydeContains dimethylamino groupEnhanced solubility and potential bioactivity
3-PyridinecarboxaldehydePyridine ring without thiopheneSimpler structure with different reactivity
5-(Thiophen-3-yl)nicotinaldehydeSimilar thiophene attachmentDifferent substitution pattern on the thiophene

The unique incorporation of both a thiophene and a nicotinaldehyde moiety in this compound sets it apart from these similar compounds, potentially offering distinct advantages in specific applications .

Case Studies and Research Findings

  • Leukemia Cell Studies : A study demonstrated that treatment with this compound significantly mitigated the adverse effects caused by the NAMPT inhibitor APO866 in leukemia cells. This suggests its potential as a therapeutic agent in cancer treatment .
  • Spectroscopic Analysis : In structural studies, various spectroscopic techniques confirmed the stability and characteristics of the compound under different conditions, reinforcing its applicability in both research and potential therapeutic contexts .

Safety Considerations

As with many organic compounds, caution should be exercised when handling this compound due to the lack of specific safety data available. General safety protocols should be followed to minimize exposure risks.

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